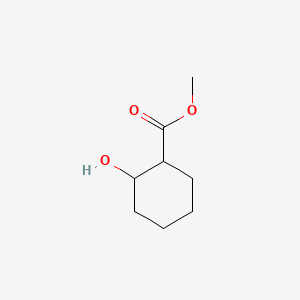

Methyl 2-hydroxycyclohexanecarboxylate

Description

Contextualization within Modern Organic Chemistry

In contemporary organic chemistry, there is a significant emphasis on the development of efficient and selective synthetic methodologies. Molecules that possess multiple functional groups, such as Methyl 2-hydroxycyclohexanecarboxylate, are highly prized as versatile starting materials. The presence of both a hydroxyl and an ester group allows for a wide range of chemical transformations. The hydroxyl group can undergo oxidation, etherification, or esterification, while the ester group can be hydrolyzed, reduced, or converted to other carbonyl derivatives. This dual reactivity enables chemists to construct complex molecular architectures from a relatively simple precursor.

The cyclohexane (B81311) framework itself provides a three-dimensional scaffold that is prevalent in many natural products and biologically active molecules. The ability to introduce and control functionality on this carbocyclic ring is a central theme in modern synthetic strategy.

Significance as a Chiral Scaffold in Synthetic Endeavors

The true value of this compound in synthesis is most apparent when considering its stereochemistry. The compound can exist as different stereoisomers (enantiomers and diastereomers) due to the presence of two chiral centers at the 1 and 2 positions of the cyclohexane ring. The specific spatial arrangement of the hydroxyl and ester groups (cis or trans) significantly influences the molecule's shape and reactivity. cymitquimica.com

This stereochemical complexity makes it a valuable chiral building block in asymmetric synthesis, which is the synthesis of a single, desired enantiomer of a chiral molecule. Access to enantiomerically pure forms of this compound allows for the synthesis of complex target molecules with high stereocontrol. For instance, it has been utilized in the synthesis of conformationally constrained amino acids, which are important tools for studying peptide structure and function. unirioja.es The synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid has been achieved, showcasing the utility of related cyclohexene (B86901) precursors in creating stereochemically diverse and rigid amino acid analogs. unirioja.es

The development of enantioselective methods to produce specific stereoisomers of hydroxy-substituted cyclohexanecarboxylates is an active area of research, often employing chiral catalysts to control the stereochemical outcome of reactions. researchgate.netchemrxiv.org

Historical Overview of Research on Cyclohexanecarboxylate (B1212342) Esters

Research into cyclohexanecarboxylate esters and their parent acid, cyclohexanecarboxylic acid, has a long history intertwined with the development of alicyclic chemistry. Early investigations in the late 19th and early 20th centuries focused on the fundamental properties and reactions of these compounds, often as part of broader studies into the nature of cyclic systems.

Over the decades, as synthetic methods became more sophisticated, so too did the research on functionalized cyclohexanecarboxylate esters. The introduction of substituents, such as the hydroxyl group in this compound, opened up new avenues for their application. For example, esters of 2-hydroxy-cyclohexane-2-substituted carboxylic acids have been investigated for their biological activities. google.com The development of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, was crucial in elucidating the precise structures and stereochemistry of these molecules. nih.gov

Today, research continues to expand, driven by the demand for novel molecules in fields such as pharmaceuticals and materials science. The foundational work on simple cyclohexanecarboxylate esters has paved the way for the contemporary use of complex derivatives like this compound as key synthetic intermediates. nih.gov

Physicochemical and Spectroscopic Data

Below are tables summarizing key physicochemical properties and spectroscopic data for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₃ | nih.gov |

| Molecular Weight | 158.19 g/mol | nih.gov |

| Boiling Point | 103-113 °C (at 5-8.5 Torr) | chemicalbook.com |

| CAS Number | 2236-11-5 | chemicalbook.com |

| Spectroscopic Technique | Availability | Source |

|---|---|---|

| ¹³C NMR Spectra | Data available from Wiley-VCH GmbH | nih.gov |

| Mass Spectrometry | Data available from NIST Mass Spectrometry Data Center | nih.gov |

| FTIR Spectra | Data available from SpectraBase | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJQZEQYGUQTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942023 | |

| Record name | Methyl 2-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2236-11-5, 20027-13-8 | |

| Record name | Methyl 2-hydroxycyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2236-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2236-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxycyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Hydroxycyclohexanecarboxylate and Its Derivatives

Classical Chemical Synthesis Routes

Classical approaches remain fundamental in the synthesis of methyl 2-hydroxycyclohexanecarboxylate, offering reliable and often high-yielding pathways to the target molecule and its analogs. These methods typically involve the formation of the ester functionality from a pre-existing carboxylic acid or the transformation of a carbonyl group on a pre-formed cyclohexane (B81311) ring.

Direct Esterification of 2-Hydroxycyclohexanecarboxylic Acid Precursors

Direct esterification of 2-hydroxycyclohexanecarboxylic acid with methanol (B129727) is a straightforward and widely employed method for the synthesis of this compound. This reaction is typically catalyzed by an acid, such as sulfuric acid or tosic acid, and is known as the Fischer esterification. masterorganicchemistry.com The reaction proceeds by protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by methanol. masterorganicchemistry.com The subsequent elimination of a water molecule yields the desired ester.

The Fischer esterification is an equilibrium process, and to drive the reaction towards the product side, it is common practice to use an excess of the alcohol (methanol in this case) or to remove the water formed during the reaction. masterorganicchemistry.com While effective, this method can sometimes be slow. google.com

Recent advancements have focused on developing more efficient catalytic systems. For instance, tetramethoxysilane (B109134) (TMOS) has been shown to act as a catalyst/reagent for the selective methylation of 2-hydroxycarboxylic acids in methanol at room temperature. nih.gov This method demonstrated a significantly accelerated rate of esterification for acids containing a 2-hydroxy group compared to those without. nih.gov The proposed mechanism involves the formation of a reactive cyclic intermediate after the 2-hydroxycarboxylic acid attaches to the silicon atom. nih.gov Other catalysts, such as 2,2'-biphenol-derived phosphoric acids and macroporous polymeric acid catalysts, have also been developed to promote dehydrative esterification under milder conditions and without the need to remove water. organic-chemistry.org

| Catalyst/Reagent | Conditions | Key Features |

| Sulfuric Acid (H₂SO₄) | Excess methanol, heat | Classical Fischer esterification, equilibrium-driven. masterorganicchemistry.com |

| Tosic Acid (TsOH) | Excess methanol, heat | Similar to sulfuric acid, a common acid catalyst. masterorganicchemistry.com |

| Tetramethoxysilane (TMOS) | Methanol, room temperature | Selective and accelerated methylation of 2-hydroxycarboxylic acids. nih.gov |

| 2,2'-biphenol-derived phosphoric acid | Toluene, 100 °C | Dehydrative esterification without water removal. organic-chemistry.org |

| Macroporous polymeric acid catalyst | 50-80 °C | Direct esterification without water removal, suitable for flow chemistry. organic-chemistry.org |

Synthetic Pathways via Carbonyl Compounds and Their Derivatives

An alternative and versatile approach to this compound involves the manipulation of carbonyl compounds that already contain the cyclohexane ring. These methods often provide excellent control over the stereochemistry of the newly formed hydroxyl group.

Aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that can be utilized to construct the β-hydroxy carbonyl moiety, a key structural feature of the target molecule's precursor. thieme-connect.denumberanalytics.com The reaction involves the nucleophilic addition of an enolate ion to a carbonyl group. numberanalytics.comyoutube.com In the context of synthesizing derivatives of this compound, an intramolecular aldol condensation of a suitably substituted linear precursor could, in principle, form the cyclic β-hydroxy ketone, which could then be further elaborated.

More commonly, intermolecular aldol reactions are employed. For instance, the reaction between a cyclohexanone (B45756) enolate and an appropriate aldehyde or ketone can lead to the formation of a 2-(hydroxyalkyl)cyclohexanone derivative. Subsequent oxidation and esterification steps would then yield the desired product. The stereochemical outcome of the aldol reaction can often be controlled by using chiral catalysts or auxiliaries. numberanalytics.com The choice of base is also critical; strong bases like lithium diisopropylamide (LDA) favor the formation of the kinetic enolate, while weaker bases under thermodynamic conditions can lead to different regioisomers.

| Reaction Type | Key Reagents | Product Type |

| Intramolecular Aldol | Linear dicarbonyl precursor, base | Cyclic β-hydroxy ketone |

| Intermolecular Aldol | Cyclohexanone, aldehyde/ketone, base | 2-(Hydroxyalkyl)cyclohexanone |

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis and provides a direct route to this compound from its corresponding oxo-ester, methyl 2-oxocyclohexanecarboxylate. fiveable.mecymitquimica.comscbt.com A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice that selectively reduces ketones and aldehydes in the presence of esters. stackexchange.com

The reaction with sodium borohydride typically proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon of the ketone. stackexchange.com The resulting alkoxide is then protonated during the workup to yield the secondary alcohol. The stereoselectivity of the reduction can be influenced by the steric environment around the carbonyl group and the reaction conditions. Bulky reducing agents tend to favor attack from the less hindered face of the ketone, leading to a predominance of one stereoisomer.

| Reducing Agent | Selectivity |

| Sodium Borohydride (NaBH₄) | Selectively reduces ketones and aldehydes over esters. stackexchange.com |

| Lithium Aluminum Hydride (LiAlH₄) | A stronger reducing agent that would reduce both the ketone and the ester. |

It is important to note that under certain conditions, particularly with the cis-isomer, the reduction of the ketone can be followed by lactonization. stackexchange.com

Functionalization and Derivatization of Cyclohexane Rings

Building the cyclohexane ring from acyclic precursors offers a powerful strategy for introducing functionality and controlling stereochemistry from the outset. The Diels-Alder reaction is a cornerstone of this approach.

The Diels-Alder reaction is a [4+2] cycloaddition that involves the reaction of a conjugated diene with a dienophile to form a six-membered ring, typically a cyclohexene (B86901) derivative. youtube.commasterorganicchemistry.comslideshare.net This reaction is highly valuable in organic synthesis because it forms two new carbon-carbon bonds and can set up to four stereocenters in a single step with high stereospecificity. slideshare.netresearchgate.net

To synthesize a precursor for this compound, a suitable diene can be reacted with a dienophile containing an ester group, such as methyl acrylate (B77674). The resulting cyclohexene ester can then be hydrated across the double bond to introduce the hydroxyl group. The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by factors such as the electronic nature of the substituents on the diene and dienophile, as well as steric interactions. masterorganicchemistry.com Lewis acid catalysis is often employed to accelerate the reaction and enhance its selectivity. masterorganicchemistry.comnih.gov

For instance, the reaction of butadiene with methyl acrylate would yield methyl cyclohex-3-enecarboxylate. Subsequent functionalization of the double bond, for example, through hydroboration-oxidation or epoxidation followed by ring-opening, would introduce the hydroxyl group at the desired position, which could then be followed by any necessary isomerizations or further modifications to arrive at the final product.

| Diene | Dienophile | Initial Product |

| Butadiene | Methyl acrylate | Methyl cyclohex-3-enecarboxylate |

| Substituted Dienes | Substituted Acrylates | Functionalized cyclohexene esters nih.gov |

This approach allows for the construction of highly functionalized cyclohexane rings that can be readily converted to a variety of this compound derivatives.

Catalytic Hydrogenation of Aromatic Precursors

The synthesis of this compound can be conceptually approached through the catalytic hydrogenation of its aromatic precursor, Methyl salicylate (B1505791). This process involves the reduction of the aromatic ring of Methyl salicylate to a cyclohexane ring. While the hydrogenation of aromatic rings is a well-established industrial process, the direct, selective hydrogenation of Methyl salicylate to yield this compound presents specific challenges. The reaction must be carried out under conditions that favor the reduction of the aromatic ring without affecting the ester and hydroxyl functional groups.

Typically, this transformation requires the use of heterogeneous catalysts, such as rhodium, ruthenium, or platinum, often supported on materials like carbon or alumina. The reaction is generally performed under high pressure of hydrogen gas and at elevated temperatures. The choice of catalyst, solvent, temperature, and pressure are all critical parameters that need to be optimized to achieve high yield and selectivity of the desired product, minimizing side reactions such as hydrogenolysis of the hydroxyl group or reduction of the ester functionality. While the direct catalytic hydrogenation of Methyl salicylate to this compound is not extensively detailed in readily available literature, the principles of aromatic ring hydrogenation suggest its feasibility under carefully controlled conditions.

Hydrolytic Amination of Cyclohexene Intermediates

The synthesis of amino-derivatives of this compound can be achieved through the hydrolytic amination of cyclohexene intermediates. A plausible synthetic route involves the epoxidation of a cyclohexene precursor, such as Methyl 1-cyclohexenecarboxylate, to form the corresponding epoxide, Methyl 1,2-epoxycyclohexanecarboxylate. This epoxide can then undergo a ring-opening reaction with an amine in the presence of water.

This aminolysis of the epoxide is a versatile method for introducing an amino group and a hydroxyl group across the double bond of the original cyclohexene. The reaction typically proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring. The regioselectivity of the ring-opening can be influenced by the nature of the amine and the reaction conditions. The presence of water in the reaction medium facilitates the "hydrolytic" aspect, leading to the formation of a β-amino alcohol derivative. This strategy allows for the synthesis of a variety of N-substituted derivatives of Methyl 2-amino-1-hydroxycyclohexanecarboxylate, depending on the choice of the amine used in the ring-opening step.

Stereoselective Synthesis Strategies for this compound Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for the different isomers of this compound is of significant interest. Chemoenzymatic and microbiological approaches offer powerful tools for achieving high enantioselectivity and diastereoselectivity.

Chemoenzymatic and Microbiological Approaches

The asymmetric reduction of a prochiral ketone, such as Methyl 2-oxocyclohexanecarboxylate, is a direct approach to obtaining enantiomerically enriched this compound. Whole-cell biocatalysts, including bacteria and yeast, are frequently employed for this transformation. mdpi.comrsc.org These biocatalysts contain oxidoreductase enzymes that can deliver a hydride to the ketone with high stereoselectivity.

The use of whole cells offers several advantages, such as the in-situ regeneration of the required cofactors (e.g., NADH or NADPH), which is essential for the economic feasibility of the process. A variety of microorganisms have been screened for their ability to reduce β-keto esters with high enantiomeric excess. The stereochemical outcome of the reduction (i.e., which enantiomer of the alcohol is formed) depends on the specific enzymes present in the microorganism. The reaction conditions, such as pH, temperature, and substrate concentration, are crucial for achieving optimal conversion and enantioselectivity.

Table 1: Examples of Asymmetric Reduction of Ketones using Whole-Cell Biocatalysts This table presents illustrative data from studies on similar substrates to demonstrate the potential of the methodology.

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee %) | Conversion (%) |

| Saccharomyces cerevisiae | Ethyl 3-oxobutanoate | (S)-Ethyl 3-hydroxybutanoate | >99 | 95 |

| Candida albicans | Ethyl benzoylacetate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | 98 | 92 |

| Pichia glucozyma | Methyl 2-oxocyclopentanecarboxylate | (1R,2S)-Methyl 2-hydroxycyclopentanecarboxylate | 96 | 85 |

An alternative strategy for obtaining enantiomerically pure this compound is the kinetic resolution of a racemic mixture of the ester. This can be achieved through enzyme-catalyzed enantioselective hydrolysis. Hydrolases, particularly lipases, are commonly used for this purpose.

In this process, the racemic ester is treated with a lipase (B570770) in an aqueous buffer. The enzyme selectively hydrolyzes one of the enantiomers of the ester to the corresponding carboxylic acid at a much faster rate than the other enantiomer. This results in a reaction mixture containing one enantiomer of the unreacted ester and the enantiomer of the corresponding hydroxy acid. These two compounds can then be separated by standard chemical methods. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E). High E-values are desirable for achieving high enantiomeric excess of both the remaining ester and the produced acid.

Table 2: Enzyme-Catalyzed Enantioselective Hydrolysis of Racemic Esters This table provides representative data from studies on analogous racemic esters to illustrate the principle.

| Enzyme | Substrate | Resolved Product | Enantiomeric Excess (ee %) | Enantiomeric Ratio (E) |

| Lipase from Candida rugosa | (±)-Naproxen methyl ester | (S)-Naproxen | >95 | >100 |

| Lipase from Pseudomonas cepacia | (±)-Glycidyl butyrate | (R)-Glycidol | 98 | 55 |

| Porcine pancreatic lipase | (±)-1-Phenylethanol acetate | (R)-1-Phenylethanol | >99 | >200 |

Microbial biotransformations encompass a wide range of reactions that can be used to produce specific stereoisomers of this compound. nih.govnih.gov Microorganisms possess a diverse array of enzymes that can catalyze various chemical transformations with high stereoselectivity. Besides the asymmetric reduction of ketones and enantioselective hydrolysis of esters already discussed, microbial biotransformations can also be used for hydroxylations, dehydrogenations, and other reactions that can introduce or modify stereocenters.

For instance, a microorganism could potentially hydroxylate a precursor like Methyl cyclohexanecarboxylate (B1212342) at the 2-position with high stereoselectivity. Alternatively, a microorganism could be used to selectively oxidize one of the enantiomers of a racemic mixture of this compound, leading to a kinetic resolution. The screening of different microbial strains is often necessary to find a biocatalyst with the desired activity and selectivity for a specific substrate. The field of metabolic engineering can also be employed to enhance the production of the desired stereoisomer by modifying the metabolic pathways of the microorganism.

Catalytic Asymmetric Syntheses

Catalytic asymmetric synthesis provides an efficient pathway to chiral molecules by employing small quantities of a chiral catalyst to generate large amounts of an enantiomerically enriched product. This approach is central to producing specific stereoisomers of this compound, which are valuable in various chemical applications.

Dynamic Kinetic Resolution in Asymmetric Hydrogenation

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, capable of converting a racemic starting material into a single, highly enriched stereoisomer with a theoretical maximum yield of 100%. dicp.ac.cn This process is particularly effective for the synthesis of chiral alcohols from racemic α-substituted ketones. dicp.ac.cn In the context of this compound, DKR is applied to the asymmetric hydrogenation of its precursor, methyl 2-oxocyclohexanecarboxylate.

The core principle of DKR involves two simultaneous processes: the rapid racemization of the starting ketone and the stereoselective reduction of one of its enantiomers. A chiral catalyst, typically a transition metal complex, facilitates the hydrogenation. The racemization ensures that the less reactive enantiomer is continuously converted into the more reactive one, preventing its accumulation and allowing the reaction to proceed to full conversion to the desired product. dicp.ac.cnnih.gov For instance, a ruthenium-catalyzed asymmetric transfer hydrogenation can be employed, where the reaction sets multiple stereocenters in a single transformation. dicp.ac.cn This methodology has been successfully applied to various substrates, yielding products with high diastereoselectivity and enantiomeric excess (over 99% ee in some cases). nih.gov

The process can be summarized as follows:

A racemic mixture of methyl 2-oxocyclohexanecarboxylate is subjected to conditions that promote rapid interconversion between its (R) and (S) enantiomers.

A chiral hydrogenation catalyst selectively reduces one enantiomer (e.g., the R-enantiomer) much faster than the other.

As the reactive enantiomer is consumed, the principle of Le Châtelier drives the racemization equilibrium to continuously replenish it from the less reactive enantiomer.

The result is the conversion of the entire racemic starting material into a single stereoisomer of this compound.

This approach elegantly combines racemization and kinetic resolution to achieve high efficiency and stereoselectivity in the synthesis of chiral alcohols. princeton.edu

Chiral Catalyst Systems for Stereocontrol in Cyclohexane Carboxylation

Achieving stereocontrol in the synthesis of substituted cyclohexanes like this compound relies heavily on the design of chiral catalyst systems. These systems create a chiral environment during the reaction, directing the formation of one stereoisomer over another. Asymmetric hydrogenation and transfer hydrogenation are versatile methods that utilize such catalysts for preparing chiral compounds. researchgate.net

The most common chiral catalysts are composed of a central metal atom (such as Ruthenium, Rhodium, or Iridium) and a chiral organic ligand. The ligand's structure is crucial as it dictates the three-dimensional space around the metal center, thereby controlling how the substrate binds and reacts. This steric and electronic influence is the basis for stereochemical induction.

For the asymmetric hydrogenation of a precursor like methyl 2-oxocyclohexanecarboxylate, a well-known example is a Noyori-type catalyst, which often features a Ruthenium center coordinated with a chiral diamine and a phosphine (B1218219) ligand. The specific combination of these components is optimized to achieve high levels of enantioselectivity and diastereoselectivity for the desired alcohol product.

Below is a table of typical components found in such chiral catalyst systems.

| Component | Example | Role in Catalysis |

| Metal Center | Ruthenium (Ru), Rhodium (Rh) | The active site for hydrogenation. |

| Chiral Ligand | BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | Creates the chiral environment, controlling stereoselectivity. |

| Ancillary Ligand | p-Cymene | Stabilizes the metal complex and influences its solubility and activity. |

| Chiral Auxiliary | (1S,2S)-N-Tosyl-1,2-diphenylethylenediamine (TsDPEN) | Often used in transfer hydrogenation to induce asymmetry. |

The selection of the appropriate catalyst system is critical and is often determined through screening various combinations of metals and ligands to find the optimal conditions for producing the target stereoisomer of this compound with high purity.

Diastereoselective Routes to this compound Stereoisomers

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. For this compound, this involves controlling the cis/trans relationship between the hydroxyl (-OH) and the methyl ester (-COOCH₃) groups at positions 1 and 2 of the cyclohexane ring.

Control of cis/trans Isomerism in Cyclohexane Derivatives

The relative orientation of substituents on a cyclohexane ring defines them as cis (on the same face of the ring) or trans (on opposite faces). libretexts.org The synthesis of a specific diastereomer of this compound requires precise control over the reaction conditions and reagents.

The stereochemical outcome can often be directed by the choice of synthetic method. For example, the hydrogenation of a precursor can be influenced by the catalyst and reaction conditions. Low-pressure hydrogenation using a platinum oxide catalyst is a method that has been used to produce cis isomers of substituted cyclohexanecarboxylic acids. wmich.edu Conversely, high-pressure hydrogenation with a Raney nickel catalyst has been used to obtain trans isomers. wmich.edu

Furthermore, the stability of the isomers can play a role, and interconversion between them, known as epimerization, can occur under certain conditions. For instance, treating a cyclohexane derivative with a strong base or acid can lead to the equilibration of a stereocenter adjacent to a carbonyl group, often favoring the thermodynamically more stable isomer. wmich.edu Heating an isomer with thionyl chloride has also been shown to cause partial epimerization. wmich.edu By carefully selecting the reaction pathway and avoiding conditions that promote epimerization, a specific cis or trans isomer can be synthesized selectively.

The table below summarizes general conditions that can influence the stereochemical outcome.

| Condition/Method | Predominant Isomer | Rationale |

| Low-Pressure Hydrogenation (PtO₂ catalyst) | cis | The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the same face. |

| High-Pressure Hydrogenation (Raney Ni catalyst) | trans | Harsher conditions can allow for equilibration to the more thermodynamically stable trans product. |

| Thermodynamic Control (e.g., base/acid treatment) | trans (often more stable) | The reaction is allowed to reach equilibrium, favoring the isomer with lower steric strain. |

| Kinetic Control | cis or trans | The product formed fastest is the major product, which depends on the transition state energies. |

Chromatographic and Chemical Resolution of Racemic Mixtures

When a synthesis produces a racemic mixture (a 50:50 mix of enantiomers), a process called resolution is required to separate them. libretexts.org Since enantiomers have identical physical properties, this separation can be challenging. slideshare.netyoutube.com The two primary methods for resolving stereoisomers of this compound are chemical and chromatographic resolution.

Chemical Resolution This method involves converting the mixture of enantiomers into a mixture of diastereomers by reacting them with a single, pure enantiomer of a chiral resolving agent. libretexts.orgslideshare.net Diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques like fractional crystallization or standard column chromatography. libretexts.org

For resolving the racemic alcohol, this compound, a chiral acid can be used as the resolving agent. The reaction forms a mixture of diastereomeric esters. After separating these esters, the original enantiomers of the alcohol are recovered by hydrolyzing the ester linkage.

Chromatographic Resolution This is a direct method of separation that relies on the use of a chiral stationary phase (CSP) in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). mdpi.com The CSP is an optically active material that interacts differently with each enantiomer of the racemic mixture. mdpi.com One enantiomer will have a stronger interaction with the CSP and will therefore move more slowly through the chromatography column, while the other enantiomer will interact more weakly and elute faster. mdpi.com This differential interaction allows for the separation of the enantiomers into two distinct fractions. This method is highly efficient and can be used for both analytical and preparative-scale separations. mdpi.com

A comparison of the two methods is provided below.

| Feature | Chemical Resolution | Chromatographic Resolution |

| Principle | Conversion to diastereomers, separation, then recovery. libretexts.org | Differential interaction with a Chiral Stationary Phase (CSP). mdpi.com |

| Process | Involves two chemical reactions (esterification and hydrolysis). | A single chromatographic run. |

| Separation Basis | Different physical properties of diastereomers (e.g., solubility). libretexts.org | Different strengths of chiral interactions. |

| Advantages | Can be scaled up for large quantities; uses standard lab techniques. | Fast, highly efficient, can be automated; small sample amounts needed for analysis. mdpi.com |

| Disadvantages | Requires a stoichiometric amount of expensive resolving agent; recovery step can lower yield. | Requires specialized and often expensive chiral columns; may have limited loading capacity for preparative scale. |

Reactivity and Mechanistic Investigations of Methyl 2 Hydroxycyclohexanecarboxylate

Transformations Involving the Hydroxyl Group

The secondary alcohol in methyl 2-hydroxycyclohexanecarboxylate is a key site for various chemical reactions, including oxidation, substitution, and elimination.

Oxidative Transformations to Ketones and Carboxylic Acids

The secondary hydroxyl group can be readily oxidized to a ketone using a variety of oxidizing agents. Common reagents for this transformation include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid), as well as milder, non-chromium alternatives. embibe.com The product of this oxidation is methyl 2-oxocyclohexanecarboxylate. The reaction proceeds via the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached.

Under more forceful oxidative conditions, the cyclohexane (B81311) ring can be cleaved. This destructive oxidation can lead to the formation of dicarboxylic acids. For instance, the oxidation of related cyclic ketones and alcohols, like 2-hydroxycyclohexanone, can yield adipic acid. researchgate.net This process often involves the initial formation of the ketone, followed by further oxidation that breaks the carbon-carbon bonds of the ring.

Table 1: Oxidative Transformations

| Reagent/Condition | Product | Reaction Type |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Methyl 2-oxocyclohexanecarboxylate | Oxidation to Ketone |

| Jones Reagent (CrO₃/H₂SO₄) | Methyl 2-oxocyclohexanecarboxylate | Oxidation to Ketone |

| Potassium Permanganate (KMnO₄), heat | Dicarboxylic acids (e.g., Adipic acid derivatives) | Oxidative Cleavage |

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. Therefore, direct displacement of the -OH group is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.orgnih.gov A common strategy is to convert the alcohol into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate group (-OTs) is an excellent leaving group, readily displaced by a wide range of nucleophiles.

This two-step sequence allows for the synthesis of various 2-substituted cyclohexanecarboxylates via an Sₙ2 mechanism, which involves the backside attack of the nucleophile, resulting in an inversion of stereochemistry at the carbon center.

Table 2: Nucleophilic Substitution Pathways

| Step 1: Reagent | Intermediate | Step 2: Nucleophile | Final Product |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl), Pyridine | Methyl 2-(tosyloxy)cyclohexanecarboxylate | Sodium Azide (NaN₃) | Methyl 2-azidocyclohexanecarboxylate |

| p-Toluenesulfonyl chloride (TsCl), Pyridine | Methyl 2-(tosyloxy)cyclohexanecarboxylate | Sodium Cyanide (NaCN) | Methyl 2-cyanocyclohexanecarboxylate |

| p-Toluenesulfonyl chloride (TsCl), Pyridine | Methyl 2-(tosyloxy)cyclohexanecarboxylate | Sodium Bromide (NaBr) | Methyl 2-bromocyclohexanecarboxylate |

Elimination Reactions Leading to Cyclohexene (B86901) Derivatives

The acid-catalyzed dehydration of this compound is an elimination reaction that produces cyclohexene derivatives. This reaction typically proceeds through an E1 mechanism. The process begins with the protonation of the hydroxyl group by an acid catalyst (e.g., sulfuric acid or phosphoric acid), forming a good leaving group (H₂O). The departure of water generates a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

Depending on which adjacent proton is removed, different isomeric products can be formed. According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene. libretexts.orgyoutube.com For this compound, elimination can lead to methyl cyclohex-1-enecarboxylate or methyl cyclohex-2-enecarboxylate. The regiochemical outcome can be influenced by steric factors and the specific reaction conditions. youtube.com

Table 3: Dehydration Products

| Product Name | Alkene Substitution | Thermodynamic Stability |

|---|---|---|

| Methyl cyclohex-1-enecarboxylate | Trisubstituted | Major Product (Zaitsev) |

| Methyl cyclohex-2-enecarboxylate | Disubstituted | Minor Product (Hofmann-like) |

Reactions at the Ester Moiety

The methyl ester group provides another reactive handle on the molecule, allowing for reduction and hydrolysis reactions.

Ester Reduction to Hydroxyl Groups

The ester functionality can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This is followed by the loss of the methoxide (B1231860) leaving group and a second hydride addition to the resulting aldehyde intermediate. An aqueous workup then protonates the resulting alkoxide to yield the primary alcohol.

This reduction converts this compound into (2-hydroxycyclohexyl)methanol, a 1,2-diol. The secondary hydroxyl group on the ring is generally unreactive towards LiAlH₄.

Table 4: Ester Reduction

| Reagent | Initial Functional Group | Product Functional Group | Final Product |

|---|---|---|---|

| 1. LiAlH₄, 2. H₂O workup | Methyl Ester | Primary Alcohol | (2-Hydroxycyclohexyl)methanol |

Hydrolysis Pathways (Acidic and Basic)

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible process. libretexts.org The mechanism involves the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfers, methanol (B129727) is eliminated, and deprotonation of the carbonyl oxygen yields the final product, 2-hydroxycyclohexanecarboxylic acid. To drive the equilibrium towards the products, an excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH). chemspider.com The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion (⁻OCH₃). The methoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to give a carboxylate salt and methanol. A final acidification step is required to protonate the carboxylate and isolate the neutral 2-hydroxycyclohexanecarboxylic acid.

Table 5: Comparison of Hydrolysis Pathways

| Characteristic | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Reagent | Dilute acid (e.g., H₂SO₄, HCl) | Aqueous base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible (Equilibrium) | Irreversible |

| Initial Product | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol |

| Final Step | None (product is the acid) | Acid workup to protonate carboxylate |

Molecular Rearrangements and Intramolecular Processes

The study of molecular rearrangements and intramolecular processes of this compound and related structures provides deep insights into their chemical behavior under various conditions. These investigations are crucial for understanding reaction mechanisms and for the synthetic application of these compounds.

Superacid-Mediated Rearrangements of Related Hydroxycyclohexanecarboxylic Acids

Superacids, by virtue of their extreme acidity, can protonate even very weak bases, leading to the formation of highly reactive cationic species known as superelectrophiles. beilstein-journals.orglibretexts.org These intermediates can undergo complex rearrangements that are not observable under conventional acidic conditions. The study of such reactions offers a unique window into the intrinsic reactivity of carbocations.

When subjected to superacidic media, such as a mixture of fluorosulfuric acid (FSO₃H) and sulfur trioxide (SO₃), or hydrofluoric acid and antimony pentafluoride (HF-SbF₅), hydroxycyclohexanecarboxylic acids and related derivatives can undergo profound skeletal transformations. beilstein-journals.org For instance, the reaction of 1-hydroxycyclohexanecarboxylic acid in FSO₃H and SO₃ at low temperatures, followed by warming, results in a clean conversion to a protonated bicyclic lactone. beilstein-journals.org

The proposed mechanism for this transformation involves the initial ionization of the substrate to form a superelectrophile, which is a dicationic species. beilstein-journals.org This highly energetic intermediate is driven to rearrange by charge-charge repulsion, seeking to maximize the distance between the positive charges. beilstein-journals.org This process often involves a series of hydride shifts. In the case of 1-hydroxycyclohexanecarboxylic acid, successive hydride shifts lead to a charge-separated dication, which then undergoes an intramolecular cyclization to form the more stable bicyclic lactone derivative. beilstein-journals.org

These types of rearrangements are not limited to simple cyclohexanes. For example, the isomerization of 2-cyclohexen-1-one (B156087) in HF-SbF₅ leads to a ring contraction, forming 3-methyl-2-cyclopenten-1-one. beilstein-journals.org This reaction proceeds through a diprotonated superelectrophile that rearranges via a protonated cyclopropyl (B3062369) intermediate. beilstein-journals.org Such studies highlight the diverse and often counterintuitive reaction pathways that can be accessed in superacidic environments.

| Starting Material | Superacid System | Major Product | Proposed Intermediate |

| 1-Hydroxycyclohexanecarboxylic acid | FSO₃H / SO₃ | Protonated bicyclic lactone | Superelectrophile (dication) |

| 2-Cyclohexen-1-one | HF-SbF₅ | 3-Methyl-2-cyclopenten-1-one | Diprotonated superelectrophile |

Intramolecular Cyclization and Ring-Closing Reactions

Intramolecular reactions, particularly those leading to the formation of new rings, are of fundamental importance in organic synthesis. For this compound, the presence of both a hydroxyl and an ester group on a flexible cyclohexane scaffold allows for the possibility of intramolecular cyclization, primarily through lactonization (intramolecular esterification).

The formation of cyclic esters, or lactones, from hydroxy acids is a well-established process. However, the formation of medium to large rings via macrolactonization faces a significant entropic barrier, as it involves constraining a flexible molecule into a cyclic structure. stackexchange.com Consequently, intermolecular reactions can often compete with the desired intramolecular ring closure. stackexchange.com To favor the intramolecular pathway, reactions are typically carried out under high dilution conditions, which decreases the probability of two molecules encountering each other. stackexchange.com

In the context of related systems, acid-catalyzed intramolecular cyclization has been developed for the synthesis of various heterocyclic frameworks. For instance, a one-pot acid-induced hydrolysis of a cyano group followed by intramolecular cyclocondensation is a viable route to thiadiazine 1-oxides. nih.gov Another example is the intramolecular cyclization of m-homoprenylphenols using hypervalent iodine reagents, which proceeds through an oxidative nucleophilic aromatic substitution to form bicyclic systems. rsc.org

| Reaction Type | Key Feature | Example Application |

| Macrolactonization | High dilution favors intramolecular reaction | Formation of large-ring lactones |

| Acid-Catalyzed Cyclocondensation | One-pot hydrolysis and cyclization | Synthesis of thiadiazine 1-oxides nih.gov |

| Oxidative Cyclization | Hypervalent iodine reagents | Synthesis of bicyclic phenols rsc.org |

| Ring-Closing Metathesis | Ruthenium or Molybdenum catalysts | Synthesis of cyclohexene derivatives nih.gov |

| Enzymatic Cyclization | Laccase-mediated oxidation | Synthesis of phenazines and phenothiazines nih.gov |

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new synthetic methodologies. For this compound, mechanistic investigations focus on the stepwise processes of bond formation and cleavage, the nature of intermediates, and the influence of stereochemistry.

Stepwise Analysis of Protonation and Carbocation Formation

Many reactions of esters, including hydrolysis and rearrangements, are initiated by acid catalysis. The first step in these mechanisms is typically the protonation of the carbonyl oxygen. masterorganicchemistry.comchemguide.co.uk In the Fischer esterification, the carbonyl oxygen of a carboxylic acid is protonated to form an oxonium ion, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com The entire process can be summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Similarly, the acid-catalyzed hydrolysis of an ester begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This initial protonation makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. libretexts.org The resulting tetrahedral intermediate then undergoes a series of proton transfers, culminating in the elimination of an alcohol molecule and regeneration of the carboxylic acid. youtube.com

In superacidic media, the protonation can be more extensive. A carbonyl group may be diprotonated to form a highly reactive dicationic superelectrophile. beilstein-journals.org For example, the reaction of glyoxylic acid monohydrate with superacids leads to the quantitative synthesis of a protonated α-fluorohydroxyacetic acid derivative. nih.gov Spectroscopic data and the need for multiple equivalents of the Lewis acid component suggest the formation of a superelectrophilic carbodication as the reactive intermediate. nih.gov This dication is electrophilic enough to react with weak nucleophiles present in the medium. beilstein-journals.orgnih.gov The formation of these carbocationic intermediates is central to the rearrangements and subsequent reactions observed in these strong acid systems. beilstein-journals.org

Investigation of Radical Intermediates in Related Decarboxylative Reactions

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation in organic chemistry. wikipedia.org While some decarboxylations proceed through ionic mechanisms, many important examples, particularly those involving alkyl carboxylic acids, involve radical intermediates. nih.govthieme-connect.com These reactions often utilize photoredox or transition metal catalysis to generate carbon-centered radicals from abundant carboxylic acid precursors via single-electron transfer (SET). nih.govthieme-connect.com

The general strategy involves the oxidation of the carboxylic acid (or its corresponding carboxylate) to generate a carboxyl radical, which then rapidly loses carbon dioxide to form an alkyl radical. nih.gov This alkyl radical can then be intercepted by a suitable coupling partner. For instance, in metallaphotoredox-catalyzed decarboxylative arylations, an excited photocatalyst oxidizes the carboxylic acid to generate a carbon-centered radical. This radical is then captured by a nickel complex, leading to the final cross-coupled product. nih.gov

Another approach to generating radical intermediates is through the formation of "redox-active esters," such as N-(acyloxy)phthalimide (NHPI) esters. thieme-connect.com These esters can undergo SET reduction to generate carbon-centered radicals. Alternatively, direct O-H hydrogen-atom transfer (HAT) from a carboxylic acid to a highly reactive amidyl radical can generate a carboxyl radical under neutral conditions, which then decarboxylates. nih.gov Though challenging due to the high O-H bond dissociation energy of carboxylic acids, this method provides a complementary, redox-neutral approach to decarboxylative functionalization. nih.gov Oxidative decarboxylation methods like the Hunsdiecker-Kochi and Barton reactions are also well-established radical processes. wikipedia.org

| Decarboxylation Method | Activation Strategy | Key Intermediate |

| Metallaphotoredox Catalysis | Single Electron Transfer (SET) from excited photocatalyst | Alkyl radical, Ni(III) complex nih.gov |

| Redox-Active Esters | Pre-activation as NHPI ester, followed by SET | Alkyl radical thieme-connect.com |

| Hydrogen-Atom Transfer (HAT) | Direct O-H abstraction by an amidyl radical | Carboxyl radical, then alkyl radical nih.gov |

| Oxidative Decarboxylation | Reaction with reagents like lead tetraacetate/N-bromosuccinimide | Alkyl radical wikipedia.org |

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects are the geometric constraints imposed on the ground states and transition states of molecules due to the requirements of orbital overlap. wikipedia.org These effects, distinct from simple steric hindrance, arise from stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals and play a crucial role in determining the reactivity and conformational preferences of molecules, especially in cyclic systems like cyclohexane. wikipedia.orgresearchgate.net

In cyclohexane derivatives, the orientation of substituents as either axial or equatorial has a profound impact on reaction rates. spcmc.ac.inlibretexts.org For many reactions, including solvolysis, an axial leaving group reacts faster than its equatorial counterpart. spcmc.ac.in This phenomenon, sometimes termed "steric acceleration," is attributed to the fact that the ground state of the axial isomer is higher in energy due to steric interactions (e.g., 1,3-diaxial interactions). spcmc.ac.inchemistryschool.net The relief of this strain upon forming a planar carbocation intermediate leads to a lower activation energy compared to the more stable equatorial isomer. spcmc.ac.in

Furthermore, many reactions have strict stereoelectronic requirements for orbital alignment. Bimolecular (E2) eliminations in cyclohexane systems, for example, proceed most efficiently when the two leaving groups adopt an anti-periplanar (trans-diaxial) arrangement, which allows for optimal overlap between the C-H σ orbital and the C-X σ* antibonding orbital. spcmc.ac.in

These principles also extend to radical reactions. Studies on substituted cyclohexyl radicals have shown that the transfer of an axial β-hydrogen atom occurs more rapidly than the transfer of an equatorial β-hydrogen. rsc.org This preference supports the hypothesis that the homolytic fission of a C-H bond is favored when that bond can overlap effectively with the adjacent, semi-occupied p-orbital of the radical center. rsc.org Therefore, a comprehensive understanding of the reaction pathways of this compound must consider how the spatial arrangement of orbitals dictates the feasibility and rate of each mechanistic step. wikipedia.orgbaranlab.org

Advanced Spectroscopic Characterization Techniques in Methyl 2 Hydroxycyclohexanecarboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure and stereochemistry of methyl 2-hydroxycyclohexanecarboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The structure of this compound, featuring a substituted cyclohexane (B81311) ring, gives rise to cis and trans stereoisomers, which can be differentiated by NMR. The chemical shifts and coupling constants of the protons on the cyclohexane ring are particularly sensitive to their axial or equatorial orientation, which is dictated by the relative stereochemistry of the hydroxyl and methyl carboxylate groups.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. Key expected signals for this compound include:

-OCH₃ Protons: A sharp singlet, typically appearing around 3.7 ppm, corresponding to the three protons of the methyl ester group.

-OH Proton: A broad singlet whose chemical shift can vary depending on solvent and concentration, but is typically found between 2.0 and 4.0 ppm.

Ring Protons (-CH-): The protons attached to the carbons bearing the hydroxyl (C2) and ester (C1) groups appear as multiplets. Their exact chemical shifts (generally in the 2.0-4.0 ppm range) and splitting patterns are highly dependent on the cis/trans stereochemistry.

Ring Protons (-CH₂-): The remaining methylene (B1212753) protons on the cyclohexane ring will appear as a complex series of overlapping multiplets, typically in the 1.2-2.0 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected.

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | 170-175 | The ester carbonyl carbon is significantly deshielded. |

| C-OH | 65-75 | The carbon atom bonded to the hydroxyl group. |

| Methoxy (B1213986) (-OCH₃) | ~52 | The carbon of the methyl ester group. |

| C-COOCH₃ | 45-55 | The carbon atom bonded to the ester group. |

| Ring -CH₂- | 20-40 | Four signals corresponding to the methylene carbons of the cyclohexane ring. |

This interactive table summarizes the predicted ¹³C NMR chemical shifts.

The specific chemical shifts of the ring carbons can confirm the stereochemical assignment, as axial and equatorial substituents exert different electronic effects on the carbon skeleton. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl and ester moieties. nih.gov

The key vibrational modes and their expected wavenumbers are:

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is a definitive indicator of the hydroxyl (-OH) group. chemistrytalk.org The broadening is due to intermolecular hydrogen bonding.

C-H Stretch: Absorption bands between 3000 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations within the saturated cyclohexane ring and the methyl group. vscht.cz

C=O Stretch: A very strong, sharp absorption peak around 1735 cm⁻¹ is characteristic of the carbonyl (C=O) group in a saturated ester. masterorganicchemistry.com This is often the most intense peak in the spectrum.

C-O Stretch: Two distinct stretching vibrations for the C-O bonds of the ester group are expected in the 1300-1000 cm⁻¹ region. libretexts.org

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Appearance |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Alkane (-CH, -CH₂) | C-H Stretch | 3000 - 2850 | Strong |

| Ester (C=O) | C=O Stretch | ~1735 | Strong, Sharp |

| Ester (C-O) | C-O Stretch | 1300 - 1000 | Moderate |

This interactive table outlines the primary IR absorption bands for identifying functional groups in this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For this compound (C₈H₁₄O₃), the calculated molecular weight is 158.19 g/mol . nih.gov In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 158.

Electron ionization (EI) is a common method that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information. libretexts.org Key fragments observed for this compound include prominent peaks at m/z 87, 81, and 55. nih.gov

A plausible fragmentation pathway could involve:

Loss of an Alkoxy Group: Cleavage of the methoxy group (-OCH₃, 31 Da) or methoxycarbonyl group (-COOCH₃, 59 Da).

Ring Cleavage: Fragmentation of the cyclohexane ring itself.

Alpha-Cleavage: A common pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org

The prominent peak at m/z 87 is particularly diagnostic and can be attributed to the cleavage of the bond between C1 and C2 of the ring, followed by a rearrangement, a common fragmentation pattern for similar cyclic esters.

| m/z Value | Possible Fragment Identity | Notes |

| 158 | [C₈H₁₄O₃]⁺ | Molecular Ion ([M]⁺) |

| 127 | [M - OCH₃]⁺ | Loss of the methoxy group. |

| 99 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate group. |

| 87 | [C₄H₇O₂]⁺ | Base peak resulting from ring fragmentation. nih.gov |

| 81 | [C₆H₉]⁺ | Fragment from the cyclohexane ring after loss of hydroxyl and ester groups. nih.gov |

| 55 | [C₄H₇]⁺ | Further fragmentation of the ring. nih.gov |

This interactive table displays the expected mass-to-charge ratios and potential identities of fragments in the mass spectrum.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and separating its stereoisomers.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is a key platform in metabolomics for the analysis of small, volatile, and thermally stable molecules. springernature.comvisionpublisher.info

In the context of metabolomic profiling, GC-MS can be used to identify and quantify this compound in complex biological samples. Due to the presence of the polar hydroxyl group, the compound typically requires a chemical derivatization step prior to analysis to increase its volatility and thermal stability. thermofisher.comnih.gov This is often achieved by silylating the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether.

The GC separates the derivatized compound from other metabolites based on its boiling point and interaction with the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be compared against spectral libraries (e.g., NIST) for confident identification. nih.gov This untargeted approach allows for the comprehensive profiling of metabolic changes in a biological system. gcms.cz

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. openaccessjournals.com It is particularly well-suited for stability-indicating methods and for analyzing compounds that are not sufficiently volatile for GC, such as degradation products.

Forced degradation studies are critical in pharmaceutical development to understand the intrinsic stability of a compound and to identify potential degradation products. ekb.eg In such a study, this compound would be subjected to various stress conditions, including:

Hydrolysis: Exposure to acidic and basic conditions.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide. nih.gov

Photolysis: Exposure to UV and visible light.

Thermal Stress: Exposure to high temperatures.

An HPLC method, typically using a reverse-phase column (e.g., C18), would be developed to separate the intact parent compound from any new peaks that appear under these stress conditions. openaccessjournals.com The method's specificity allows for the accurate quantification of the parent compound's decay over time, helping to establish its degradation profile and shelf-life. The degradation products can be collected for further characterization by techniques like LC-MS. ekb.eg

Computational Chemistry and Theoretical Modeling of Methyl 2 Hydroxycyclohexanecarboxylate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. semanticscholar.org Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate electronic properties. mdpi.comirjweb.com

For Methyl 2-hydroxycyclohexanecarboxylate, DFT calculations can elucidate the distribution of electric charge across the molecule. The Molecular Electrostatic Potential (MEP) map is a key output, visualizing the charge distribution and highlighting regions susceptible to electrophilic and nucleophilic attack. researchgate.netscirp.org Different colors on the MEP map represent varying electrostatic potentials; for instance, red typically indicates negative potential (electron-rich areas, like around the oxygen atoms), while blue signifies positive potential (electron-poor areas). scirp.org

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. irjweb.comnih.gov These calculations allow for the prediction of how this compound will interact with other reagents.

Mulliken population analysis is another DFT-based tool that provides numerical values for the partial charges on each atom in the molecule. semanticscholar.orgirjweb.com This data offers a quantitative measure of charge distribution.

Illustrative DFT-Calculated Properties for this compound

The following table shows representative data that would be obtained from a DFT analysis.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.1 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

The flexible cyclohexane (B81311) ring and the two substituents in this compound allow for numerous possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures.

Semi-Empirical Methods : Methods like MNDO and PM3 offer a computationally inexpensive way to perform an initial scan of the potential energy surface. ucsb.edu These methods are well-suited for analyzing large numbers of conformers to identify a smaller set of low-energy candidates. They can be used to evaluate the stability of different stereoisomers and conformers, such as those that might be precursors to specific reaction products. ucsb.edu

Ab Initio Methods : Ab initio calculations, such as Hartree-Fock (HF), provide a more rigorous and accurate description of the electronic structure without relying on empirical parameters. These methods are often used to refine the geometries and relative energies of the stable conformers identified through semi-empirical methods or other search procedures. For this compound, this would involve determining the precise energies of chair conformations with the hydroxyl and ester groups in axial or equatorial positions, thereby identifying the global minimum energy structure.

A key aspect of the analysis for this molecule would be investigating the potential for intramolecular hydrogen bonding between the hydroxyl group and the ester group, and how this influences the relative stability of different conformers.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com By simulating the motions of atoms and bonds according to the principles of classical mechanics, MD can explore the conformational landscape of this compound in a simulated environment, such as in a solvent. nih.gov

MD simulations can reveal:

The relative populations of different conformers at a given temperature.

The pathways and energy barriers for transitions between stable conformations.

The influence of solvent molecules on conformational preference.

The flexibility of different parts of the molecule.

These simulations typically employ a force field, such as COMPASS, to define the potential energy of the system. mdpi.com The results can be analyzed to understand how the molecule behaves in realistic conditions, which is crucial for interpreting its physical properties and biological activity. mdpi.com

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.comresearchgate.net By comparing the computed spectrum with the experimental one, researchers can confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. mdpi.com For this compound, this would involve calculating the frequencies for key functional groups, such as the O-H stretch of the alcohol, the C=O stretch of the ester, and the C-O stretches.

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the interpretation of NMR spectra. This is particularly useful for complex stereoisomers where assignments may be ambiguous.

Illustrative Comparison of Calculated and Experimental IR Frequencies

This table demonstrates how theoretical data is used to interpret experimental spectra for key functional groups in the molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch (hydroxyl) | 3450 | 3460 |

| C-H stretch (aliphatic) | 2945 | 2950 |

| C=O stretch (ester) | 1730 | 1735 |

| C-O stretch (ester) | 1180 | 1185 |

Computational Approaches to Stereoselectivity and Enantiomeric Excess Prediction

This compound is a chiral molecule, meaning it can exist as different stereoisomers. Computational chemistry provides powerful tools to predict which stereoisomer is preferentially formed in a chemical reaction. rsc.org

This is achieved by modeling the reaction's transition states—the high-energy structures that exist fleetingly as reactants are converted into products. By calculating the activation energies for the pathways leading to each possible stereoisomer, chemists can predict the reaction's stereoselectivity. The stereoisomer formed via the lowest-energy transition state is expected to be the major product. This approach allows for the rational design of catalysts and reaction conditions to favor the formation of a desired enantiomer or diastereomer. The energy difference between competing transition states can be used to theoretically predict the enantiomeric or diastereomeric excess. mdpi.com

Mechanistic Insights from Computational Reaction Pathways

Understanding the precise step-by-step mechanism of a chemical reaction is a central goal of chemistry. Computational modeling can map the entire reaction pathway on a potential energy surface. nih.gov This involves identifying all relevant stationary points, including reactants, products, intermediates, and transition states. mdpi.comresearchgate.net

For reactions involving this compound, either as a reactant or a product, computational studies can:

Validate a proposed reaction mechanism by confirming its energetic feasibility. mdpi.com

Calculate the activation barriers for each step, identifying the rate-determining step.

Characterize the structure of unstable intermediates that may be difficult to observe experimentally.

Explore alternative reaction pathways to understand why certain products are formed over others.

By providing a detailed energetic and structural map of the reaction, these computational insights are essential for optimizing reaction conditions and developing new synthetic methods. nih.gov

Applications of Methyl 2 Hydroxycyclohexanecarboxylate in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The stereochemistry of Methyl 2-hydroxycyclohexanecarboxylate makes it an attractive chiral precursor for the enantioselective synthesis of complex molecules. The defined spatial arrangement of its functional groups allows for a high degree of stereocontrol in subsequent reactions, which is crucial for the biological activity of the target compounds.

Precursor for Biologically Active Substances

This compound and its derivatives are utilized in the synthesis of various biologically active compounds. For instance, bicyclic γ-lactones possessing a methyl-substituted cyclohexane (B81311) ring have demonstrated antimicrobial properties. nih.gov The synthesis of these lactones often involves stereoselective transformations where the hydroxyl and carboxylate functionalities of the cyclohexane ring guide the formation of the lactone ring. The specific stereoisomer of the starting material can influence the final stereochemistry of the lactone, which in turn can affect its biological efficacy.

Research into the biotransformation of related cyclohexane-containing compounds has also opened avenues for creating novel bioactive molecules. Microbial hydroxylation, for example, can introduce additional functional groups onto the cyclohexane ring, leading to a diverse range of hydroxylactones with potential therapeutic applications. nih.gov

Intermediate in Natural Product Synthesis

The structural framework of this compound is embedded within several natural products, making it a key intermediate in their total synthesis. A notable example is its role in the synthesis of a core component of salicortin (B1681395) and tremulacin, two natural glucosides found in poplar and willow trees. acs.orgacs.orgnih.gov These natural products exhibit defensive properties against herbivores.

The synthesis of the key intermediate, methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, is a critical step that can be achieved from precursors related to methyl salicylate (B1505791) through a series of reactions including a Birch reduction and an oxidation. acs.orgacs.orgnih.gov This highlights the utility of functionalized cyclohexane derivatives in accessing the complex and densely functionalized core of these natural products.

Utility in Pharmaceutical and Agrochemical Development

The cyclohexane ring is a common motif in many pharmaceutical and agrochemical compounds. This compound serves as a valuable starting point for the synthesis of these commercially important molecules.

Intermediate in Drug Synthesis

While direct examples of currently marketed drugs synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are relevant to important therapeutic classes. For instance, the synthesis of carbocyclic nucleoside analogues, a class of antiviral agents, often involves the construction of a functionalized cyclopentane (B165970) or cyclohexane ring. nih.govnih.gov The synthesis of these analogues requires precise control of stereochemistry, a feature inherent in chiral precursors like this compound. The development of novel carbocyclic nucleosides with potential activity against viruses such as HIV and Hepatitis B is an active area of research where such building blocks are of significant interest.

Precursor for Agrochemical Compounds

In the field of agrochemicals, this compound derivatives are precursors to certain types of herbicides. Specifically, the cyclohexanedione class of herbicides, which act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), can be synthesized from functionalized cyclohexane rings. beilstein-journals.orgnih.govgoogle.comresearchgate.netgoogle.com The synthesis of these herbicides involves the construction of a 1,3-cyclohexanedione (B196179) moiety, which can be derived from precursors like this compound through a series of chemical transformations. These herbicides are crucial for weed control in various crops.

The following table summarizes the key applications of this compound in the synthesis of pharmaceutical and agrochemical compounds:

| Application Area | Target Compound Class | Relevance of this compound |

| Pharmaceutical | Carbocyclic Nucleoside Analogues | Provides a chiral scaffold for the synthesis of the carbocyclic core, crucial for antiviral activity. |